molecular formula C13H20O6 B13445030 Ethyl 2,8,9-Trioxododecanoate

Ethyl 2,8,9-Trioxododecanoate

Cat. No.: B13445030
M. Wt: 272.29 g/mol
InChI Key: UAUSMBUPBRROQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,8,9-Trioxododecanoate is an organic compound with the molecular formula C14H22O5. It is a building block used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,8,9-Trioxododecanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with a suitable aldehyde under acidic conditions, followed by oxidation to introduce the trioxo functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes use catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,8,9-Trioxododecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,8,9-Trioxododecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is employed in the study of biochemical pathways and enzyme reactions.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,8,9-Trioxododecanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: A precursor in the synthesis of Ethyl 2,8,9-Trioxododecanoate.

    Ethyl Benzoate: Another ester with similar functional groups but different applications

Uniqueness

This compound is unique due to its trioxo functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl 2,8-dioxononanedioate

InChI

InChI=1S/C13H20O6/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h3-9H2,1-2H3

InChI Key

UAUSMBUPBRROQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCCCCC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.